molecular formula C3H6N2O2 B158761 Methylglyoxime CAS No. 1804-15-5

Methylglyoxime

Cat. No. B158761
CAS RN: 1804-15-5
M. Wt: 102.09 g/mol
InChI Key: YYWZDZMCXPSGDF-NSCUHMNNSA-N
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Description

Synthesis Analysis

Dimethylglyoxime can be prepared from butanone first by reaction with ethyl nitrite to give biacetyl monoxime. The second oxime is installed using sodium hydroxylamine monosulfonate .


Chemical Reactions Analysis

Methylglyoxime forms complexes with metals including nickel, palladium, and cobalt . These complexes are used to separate those cations from solutions of metal salts and in gravimetric analysis . It is also used in precious metals refining to precipitate palladium from solutions of palladium chloride .


Physical And Chemical Properties Analysis

Methylglyoxime has a molar mass of 116.12 g/mol, a melting point of 238-240°C, and a boiling point of approximately 217.15°C . It is soluble in alcohol, ether, pyridine, and acetone, but insoluble in water . Its density is approximately 1.2829 g/cm3, and it has a refractive index of approximately 1.4880 .

Scientific Research Applications

Anticancer Properties

Methylglyoxal has been historically recognized for its anticancer and antiviral effects. It's proposed to act as a natural growth regulator and potentially an anticancer agent. Studies suggest that methylglyoxal's anticancer effect might be mediated by acting on critical alterations in malignant cells, specifically in glyceraldehyde-3-phosphate dehydrogenase and mitochondrial complex I. A formulation based on methylglyoxal showed promise in treating a variety of cancers without any toxic effects, which is contrary to the effects of existing anticancer drugs. Most patients in the study benefited significantly, with a notable number becoming free of the disease. This suggests a potential for using methylglyoxal-based formulations in cancer treatment and palliation (Talukdar et al., 2008).

Metabolic Effects

Methylglyoxal is a highly cytotoxic physiological metabolite produced from enzymatic and nonenzymatic reactions. Its deleterious nature arises from its ability to glycate and crosslink macromolecules like proteins and DNA. Despite its toxicity, methylglyoxal is used in cancer treatment due to its efficacy as an anticancer drug. Research has highlighted the inhibitory effects and toxicity of methylglyoxal in microbial growth and diabetic complications (Chakraborty et al., 2014).

Cellular Sensitivity and Resistance

Different cells exhibit varying sensitivities to methylglyoxal toxicity, which is crucial for the potential application of methylglyoxal in cancer chemotherapy. Understanding the cellular factors responsible for this variance is important to avoid treatment failure. Studies show that methylglyoxal causes early and extensive generation of reactive oxygen species in cells, with certain cell types showing higher sensitivity due to defective antioxidant and detoxifying abilities (Amicarelli et al., 2003).

Genetic and Molecular Responses

The interaction between methylglyoxal and genetic components in cells is complex. For instance, the deletion of the tpiA gene in Escherichia coli, which artificially elevates methylglyoxal, revealed the biological consequences of its toxicity, including attacks on macromolecules like DNA and RNA and perturbation of nucleotide levels. This study emphasized the need for synchronized and counterintuitive genetic changes to adapt to the coupling of glycolysis to toxic methylglyoxal production (McCloskey et al., 2018).

Safety And Hazards

Methylglyoxime is classified as a flammable solid and is toxic if swallowed . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

(NE)-N-[(1E)-1-hydroxyiminopropan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c1-3(5-7)2-4-6/h2,6-7H,1H3/b4-2+,5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTHGQZJWAXFGG-ZUVMSYQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylglyoxime

CAS RN

1804-15-5
Record name Methylglyoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYLGLYOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2PA2JH7KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
820
Citations
Y Kurita, M Kashiwagi - The Journal of Chemical Physics, 1966 - pubs.aip.org
The ESR spectra of x‐irradiated single crystals of dimethylglyoxime‐O,O‐d 2 , glyoxime, and methylglyoxime have been measured at 77K. An analysis of the spectra reveals the …
Number of citations: 43 pubs.aip.org
JM Johlin - Journal of the American Chemical Society, 1914 - ACS Publications
… Themother liquor can be further treated for the recovery of diacetyl according to the prescribed method, while thecrystalline dimethylglyoxime can …
Number of citations: 2 pubs.acs.org
JM Johlin - Journal of the American Chemical Society, 1915 - ACS Publications
… nickel salt of methylglyoxime which readily changes over … methylglyoxime in ammonia solutions. The solution was again made just acid with dilute sulfuric acid and the methylglyoxime …
Number of citations: 4 pubs.acs.org
GA Burrell, IW Robertson - Journal of the American Chemical …, 1915 - ACS Publications
… nickel salt of methylglyoxime which readily changes over … methylglyoxime in ammonia solutions. The solution was again made just acid with dilute sulfuric acid and the methylglyoxime …
Number of citations: 0 pubs.acs.org
H Boer, JA Goedkoop - … des Travaux Chimiques des Pays‐Bas, 1950 - Wiley Online Library
… 4 the absorption bands of methylglyoxime, indicated by an … point and elementary composition of methylglyoxime. However, the … , we investigated the methylglyoxime isomers obtained by …
Number of citations: 2 onlinelibrary.wiley.com
E Sharratt, W Wardlaw - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
IN a recent investigation (this vol., p. 129) we isolated as green crystalline substances four complexes of the type (I). These were obtained from the reaction [eg,(A)] between anhydrous …
Number of citations: 0 pubs.rsc.org
ST Malinovskii, YA Simonov, AV Ablov… - Soviet Physics …, 1977 - ui.adsabs.harvard.edu
The molecular and crystal structure of the dihydrate of bis-methylglyoxime (thiosemicarbazide)-cobalt (III) nitrate - NASA/ADS … The molecular and crystal structure of the dihydrate of bis-methylglyoxime …
Number of citations: 0 ui.adsabs.harvard.edu
J Charalambous, JS Morgan, L Operti, GA Vaglio… - Inorganica chimica …, 1988 - Elsevier
The negative ion mass spectra of Ni(LH) 2 (where LH 2 is glyoxime, methylglyoxime, dimethylglyoxime and diphenylglyoxime), in the presence of ammonia or methane at 0.5 torr, are …
Number of citations: 8 www.sciencedirect.com
LP RAIZMAN, GV TOPOROVA… - IZVESTIYA …, 1986 - … TSHESKOGO INSTITUTA 8 …
Number of citations: 0
GP SYRTSOVA, GI SHPAKOV - ZHURNAL …, 1975 - INST OBS NEORG KHIMII IM NS …
Number of citations: 0

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